2-(4-Ethenylphenyl)ethan-1-amine hydrochloride

Description

Chemical Identity and Nomenclature

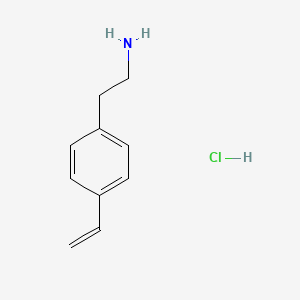

2-(4-Ethenylphenyl)ethan-1-amine hydrochloride (CAS: 40743-24-6) is an organic compound with the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol. Its IUPAC name derives from its structure: a benzene ring substituted with an ethenyl (-CH=CH₂) group at the para position and an ethylamine (-CH₂CH₂NH₂) side chain, which is protonated as a hydrochloride salt. Key structural features include:

- Aromatic core : Provides stability and π-conjugation.

- Ethenyl group : Enables polymerization and cross-linking.

- Ethylamine hydrochloride : Enhances solubility in polar solvents.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-ethenylphenyl)ethanamine hydrochloride |

| CAS Number | 40743-24-6 |

| Molecular Formula | C₁₀H₁₄ClN |

| Synonyms | (4-Vinylphenyl)ethylamine hydrochloride, 2-(4-Vinylphenyl)ethan-1-amine HCl |

| SMILES | C=CC1=CC=C(C=C1)CCN.Cl |

Historical Context and Discovery

The compound emerged in the late 20th century alongside advances in polymer science, particularly in synthesizing functionalized styrenes for controlled polymerization. Early studies focused on its role as a monomer for producing polymers with tailored electronic and mechanical properties. For example, research in the 1980s demonstrated that vinyl-substituted aromatic amines could undergo anionic polymerization to form well-defined polymers with narrow molecular weight distributions (MWD < 1.1). This work laid the foundation for its use in advanced materials.

Significance in Polymer and Materials Science

The ethenyl and amine functionalities make this compound a versatile precursor in polymer chemistry:

- Living anionic polymerization : The ethenyl group participates in chain-growth polymerization, enabling precise control over polymer architecture. For instance, similar monomers have been used to synthesize block copolymers with applications in photoresists and thermoplastic elastomers.

- Cross-linking : The reactive amine group facilitates post-polymerization modifications, such as quaternization or coordination with metal ions, enhancing material stability.

- Functional coatings : Derivatives of this compound contribute to hydrophilic coatings for medical devices, improving biocompatibility and endothelial cell adhesion.

Table 2: Applications in Polymer Science

| Application | Functionality Utilized | Example |

|---|---|---|

| Conductive polymers | π-conjugated aromatic core | Antistatic coatings |

| Hydrogels | Amine cross-linking | Biomedical scaffolds |

| Block copolymers | Ethenyl polymerization | Nanostructured materials |

Properties

IUPAC Name |

2-(4-ethenylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-9-3-5-10(6-4-9)7-8-11;/h2-6H,1,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHLZWNYHPCCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethenylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-ethenylbenzaldehyde.

Reductive Amination: The aldehyde group of 4-ethenylbenzaldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.

Hydrochloride Formation: The purified amine is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The ethenyl group can be reduced to form ethyl derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(4-epoxyphenyl)ethan-1-amine hydrochloride.

Reduction: Formation of 2-(4-ethylphenyl)ethan-1-amine hydrochloride.

Substitution: Formation of N-substituted derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Research

2-(4-Ethenylphenyl)ethan-1-amine hydrochloride has been studied for its potential pharmacological effects. Compounds with similar structures have shown promise as potential therapeutic agents in treating neurological disorders and certain types of cancer. Research indicates that this compound may act on neurotransmitter systems, potentially influencing mood and cognitive functions.

Case Studies

- Neurotransmitter Modulation : A study published in the Journal of Medicinal Chemistry explored the effects of phenethylamine derivatives on serotonin receptors. The findings suggest that compounds like this compound could modulate serotonin activity, leading to antidepressant-like effects in animal models.

- Anticancer Activity : Research published in Cancer Letters indicated that similar phenethylamines exhibited cytotoxic effects against various cancer cell lines. The study highlights the need for further investigation into the mechanisms of action and therapeutic potential of this compound.

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecular structures. Its ability to participate in various chemical reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Applications in Synthesis

- Alkylation Reactions : this compound can be used in alkylation reactions to introduce ethylene groups into aromatic compounds, enhancing their reactivity and utility in further synthetic pathways.

- Formation of Heterocycles : The compound has been utilized in the synthesis of heterocyclic compounds, which are crucial in developing new drugs and materials.

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, leading to materials with enhanced properties. Its application in developing conductive polymers has garnered interest due to the increasing demand for advanced materials in electronics.

Research Findings

- Conductive Polymers : Studies have shown that incorporating this compound into polymer blends can improve electrical conductivity and mechanical strength. This property is particularly beneficial for applications in flexible electronics and sensors.

Analytical Applications

Chemical Analysis Techniques

In analytical chemistry, this compound is employed as a standard reference material for various analytical techniques such as chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of 2-(4-Ethenylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethenyl group allows for potential binding to various receptors or enzymes, influencing their activity. The amine group can form hydrogen bonds or ionic interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Phenethylamine derivatives vary based on substituents on the phenyl ring. Key structural classes include:

Methoxy-Substituted Derivatives

- 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D) : Features methyl and methoxy groups. The electron-donating methoxy groups enhance serotonin receptor affinity, particularly at 5-HT2A receptors .

- 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T) : Incorporates a methylthio group, which increases lipophilicity and prolongs metabolic half-life compared to methoxy derivatives .

Halogen-Substituted Derivatives

- Molecular weight: 210.08 g/mol .

- 2-(4-Fluorophenoxy)ethan-1-amine Hydrochloride: A phenoxy-fluorine derivative with applications in agrochemical research .

Heterocyclic and Complex Substituents

- 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride : Combines an indole ring with an ethoxy group, likely targeting serotonin pathways due to structural similarity to tryptamine derivatives .

- 2-(Thiophen-3-yl)ethan-1-amine Hydrochloride : A thiophene-containing analogue synthesized for TAAR1 agonist activity, yielding 51.6% via HCl salt formation .

Example Syntheses :

- 2-(Naphthalen-1-yl)ethan-1-amine Hydrochloride : Yielded via HCl treatment in 1,4-dioxane (crude product, LCMS-confirmed) .

Pharmacological and Physicochemical Properties

Key Observations :

- Methoxy and Methylthio Groups : Increase receptor binding but may reduce metabolic stability compared to halogens.

- Halogen Substituents : Improve pharmacokinetic properties (e.g., bioavailability) due to electronegativity and steric effects.

- Ethenyl Group (Hypothetical) : Likely intermediate lipophilicity between methoxy and halogenated analogues, but direct data are unavailable.

Biological Activity

2-(4-Ethenylphenyl)ethan-1-amine hydrochloride, also known as a derivative of phenethylamine, has garnered attention due to its potential biological activities. This compound is characterized by the presence of an ethenyl group attached to a phenyl ring, which may influence its pharmacological properties and interactions with biological targets.

- IUPAC Name : this compound

- CAS Number : 40743-24-6

- Molecular Formula : C10H13N·HCl

- Molecular Weight : 187.68 g/mol

The compound's structure includes an amine functional group, which is often associated with various biological activities, including neurotransmitter modulation and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as a modulator of the dopaminergic and adrenergic systems, influencing mood and cognitive functions. The presence of the ethenyl group can enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects may be mediated through the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain.

Neuroprotective Properties

Studies have suggested that this compound may possess neuroprotective properties, potentially reducing neuronal damage in conditions such as Parkinson's disease. Its ability to modulate oxidative stress and inflammation could play a role in neuroprotection.

Antimicrobial Activity

Preliminary investigations have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Experimental Data

Several studies have explored the biological activities of related compounds:

- Antidepressant Activity : A study demonstrated that phenethylamine derivatives significantly reduced depressive-like behavior in rodent models, suggesting similar potential for this compound .

- Neuroprotection : In vitro assays indicated that compounds with structural similarities provided protection against oxidative stress-induced neuronal cell death .

- Antimicrobial Efficacy : A series of experiments showed that certain derivatives inhibited the growth of Gram-positive bacteria, supporting the hypothesis that this class of compounds could be developed into antimicrobial agents .

Comparative Analysis

A comparison of this compound with other related compounds reveals distinct biological profiles:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(4-Ethenylphenyl)ethan-1-amine | Antidepressant, Neuroprotective | MAO inhibition, Neurotransmitter modulation |

| Phenethylamine | Mild stimulant | Dopaminergic activity |

| 4-Methylphenethylamine | Antidepressant | Serotonin reuptake inhibition |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethenylphenyl)ethan-1-amine hydrochloride, and what analytical methods validate its purity and structure?

Methodological Answer:

- Synthesis :

- Step 1 : Alkylation of 4-ethenylbenzaldehyde with nitroethane under basic conditions (e.g., KOH) to form 2-(4-ethenylphenyl)propan-1-one .

- Step 2 : Reduction of the ketone intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine .

- Step 3 : Acidification with HCl to form the hydrochloride salt .

- Validation :

- NMR : ¹H and ¹³C NMR to confirm aromatic protons (δ 6.5–7.5 ppm), ethenyl group (δ 5.0–5.5 ppm), and amine protons (δ 1.5–2.5 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₀H₁₃NCl: 182.0735) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or skin contact. Avoid aqueous or protic solvents to prevent decomposition .

- Storage : Seal in airtight, light-protected containers under inert gas (N₂/Ar) at 2–8°C. Monitor for discoloration or precipitate formation, indicative of degradation .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its bioactivity, and what computational tools support this design?

Methodological Answer:

- Modifications :

- Computational Tools :

Q. What experimental strategies resolve contradictions in reported bioactivity data for phenylalkylamine derivatives?

Methodological Answer:

Q. How can researchers elucidate the metabolic pathways of this compound in vitro?

Methodological Answer:

- Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS. Major pathways include:

- Phase II Metabolism : Co-incubate with UDPGA (for glucuronidation) or PAPS (for sulfation). Detect conjugates via shifts in retention time or mass (+176 Da for glucuronides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.